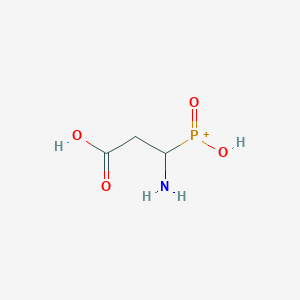
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium, also known as ACEHP, is a phosphonium-based compound that has been widely studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical properties and potential as a versatile building block for the synthesis of a variety of compounds.
Mecanismo De Acción
The mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is not fully understood, but it is believed to involve the interaction of the phosphonium group with biological molecules such as proteins and nucleic acids. This interaction may lead to changes in the structure or function of these molecules, which could have a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the growth of certain bacterial strains, suggesting that it may have potential as an antibacterial agent. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, suggesting that it may have potential as an antibiotic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its versatility as a building block for the synthesis of a variety of compounds. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium. One area of interest is the development of new compounds based on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium for use as antibacterial or antifungal agents. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium may have potential as a tool for studying the interactions between biological molecules and phosphonium-based compounds. Finally, further research is needed to fully understand the mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium and its potential physiological effects.
Métodos De Síntesis
The synthesis of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is a complex process that involves several steps. One common method for synthesizing (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is through the reaction of phosphorus trichloride with glycine in the presence of sodium hydroxide. This reaction yields 2-chloroethylphosphonic acid, which is then reacted with hydroxylamine hydrochloride to form (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium.
Aplicaciones Científicas De Investigación
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been studied for its potential applications in a variety of scientific research fields, including organic chemistry, biochemistry, and pharmacology. One of the most promising applications of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is as a building block for the synthesis of new compounds with potential therapeutic properties. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been used as a starting material for the synthesis of phosphonate-based inhibitors of enzymes involved in the biosynthesis of bacterial cell walls.
Propiedades
Número CAS |
121722-22-3 |
|---|---|
Nombre del producto |
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium |
Fórmula molecular |
C3H7NO4P+ |
Peso molecular |
152.07 g/mol |
Nombre IUPAC |
(1-amino-2-carboxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H5NO4P/c4-2(9(7)8)1-3(5)6/h2H,1,4H2/q-1/p+2 |
Clave InChI |
LMKMCADAYRHRBG-UHFFFAOYSA-P |
SMILES |
C(C(N)[P+](=O)O)C(=O)O |
SMILES canónico |
C(C(N)[P+](=O)O)C(=O)O |
Sinónimos |
Propanoic acid, 3-amino-3-(hydroxyphosphinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




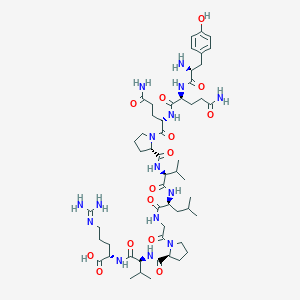


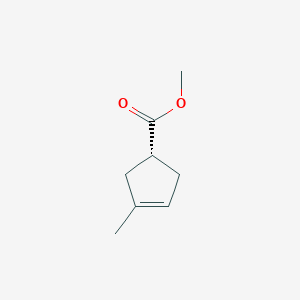

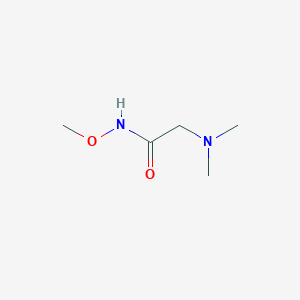


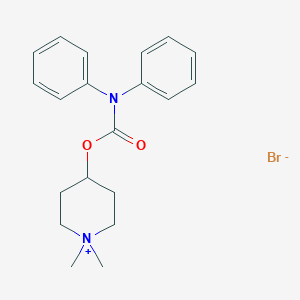
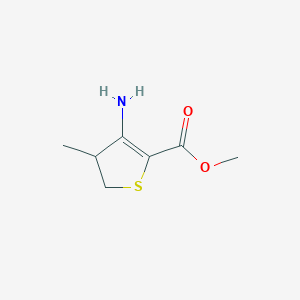
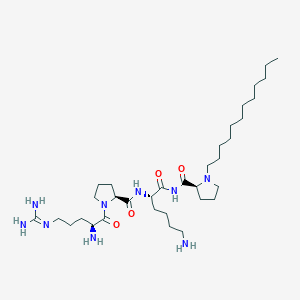
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
